Jnj 10181457 dihydrochloride
Description
Contextualizing Histamine (B1213489) H3 Receptors as Central Nervous System Targets
Histamine, a well-known biogenic amine, functions as a crucial neurotransmitter in the brain. patsnap.com Its actions are mediated by four distinct G-protein-coupled receptors (GPCRs): H1, H2, H3, and H4. patsnap.comwikipedia.org The histamine H3 receptor, predominantly found in the central nervous system, acts as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine itself. patsnap.comwikipedia.org Beyond this autoreceptor function, H3 receptors also act as heteroreceptors on a variety of non-histaminergic neurons, modulating the release of other key neurotransmitters, including acetylcholine (B1216132), norepinephrine (B1679862), dopamine (B1211576), and glutamate. wikipedia.orgnih.govfrontiersin.org
This unique regulatory role makes the H3 receptor an attractive target for the development of novel therapeutics for a range of CNS disorders. nih.gov By blocking the inhibitory action of the H3 receptor, H3 receptor antagonists can increase the release of histamine and other neurotransmitters, leading to enhanced neuronal activity in brain regions associated with cognition, wakefulness, and other vital functions. patsnap.comwikipedia.org Consequently, H3 receptor antagonists have been investigated for their potential in treating conditions such as Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy. patsnap.comwikipedia.orgfrontiersin.org The histaminergic system's involvement in the pathophysiology of cognitive symptoms in these diseases has been a significant driver of this research. wikipedia.org
Overview of JNJ-10181457 Dihydrochloride (B599025) as a Research Compound
JNJ-10181457 dihydrochloride is a potent and selective, non-imidazole histamine H3 receptor antagonist that has been widely used in preclinical research. nih.govmedchemexpress.comszabo-scandic.com Its ability to penetrate the brain allows for the direct investigation of central H3 receptor blockade. medchemexpress.comtocris.com As an antagonist, JNJ-10181457 works by blocking the H3 receptor, thereby preventing its activation and leading to an increase in the release of histamine and other neurotransmitters. patsnap.com Some studies also refer to it as an inverse agonist, which not only blocks the receptor but can also reduce its basal activity. caymanchem.comacs.org
Research has demonstrated that JNJ-10181457 effectively increases the levels of acetylcholine and norepinephrine in the frontal cortex of rats, two neurotransmitters critically involved in cognitive processes. nih.govmedchemexpress.comtocris.com This neurochemical effect is believed to underlie its efficacy in animal models of cognition. nih.gov For instance, studies have shown that JNJ-10181457 can reverse cognitive deficits induced by scopolamine (B1681570), a compound that impairs acetylcholine neurotransmission. nih.govfrontiersin.org These findings suggest that selective blockade of H3 receptors with compounds like JNJ-10181457 could be a valuable strategy for addressing working memory deficits and learning disorders, particularly those associated with compromised cholinergic function. nih.gov
Table 1: Binding Affinity of JNJ-10181457 at Histamine H3 Receptors
| Receptor Species | Binding Affinity (Ki) | pKi |
|---|---|---|
| Human | 1.17 nM caymanchem.com | 8.93 tocris.com |
| Rat | 7.08 nM caymanchem.com | 8.15 tocris.com |
Table 2: Investigated Effects of JNJ-10181457 in Preclinical Models
| Research Area | Model | Observed Effect | Reference |
|---|---|---|---|
| Cognition | Scopolamine-induced deficits in rats | Reversed cognitive deficits and normalized acetylcholine neurotransmission. | nih.govfrontiersin.org |
| Cognition | Imetit-induced water licking in rats | Reversed the effects of the H3 agonist imetit (B1201578). | nih.gov |
| Narcolepsy | Familial narcoleptic Dobermans | Reduced the number of cataplectic attacks. | caymanchem.com |
| Locomotor Activity | Mice | Increased exploratory locomotor activity. | caymanchem.com |
| Depression-like Behavior | Mice | Improved depression-like behaviors. | caymanchem.com |
| Methamphetamine-induced Hyperlocomotion | Mice | Attenuated hyperlocomotion. | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
4-[[3-(4-piperidin-1-ylbut-1-ynyl)phenyl]methyl]morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O.2ClH/c1-3-10-21(11-4-1)12-5-2-7-19-8-6-9-20(17-19)18-22-13-15-23-16-14-22;;/h6,8-9,17H,1,3-5,10-16,18H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQHERKZFLOHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC#CC2=CC=CC(=C2)CN3CCOCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Pharmacology of Jnj 10181457 Dihydrochloride
Histamine (B1213489) H3 Receptor Interaction Profile
The primary pharmacological action of JNJ-10181457 dihydrochloride (B599025) is centered on its interaction with the histamine H3 receptor, a G protein-coupled receptor predominantly expressed in the central nervous system.
Antagonism/Inverse Agonism at Human and Rodent H3 Receptors
JNJ-10181457 is characterized as a potent histamine H3 receptor antagonist. nih.gov However, due to the high constitutive activity of the H3 receptor, which can signal in the absence of an agonist, compounds that block this basal activity are more precisely termed inverse agonists. nih.gov Several studies have identified JNJ-10181457 as a potent H3 receptor inverse agonist. nih.gov This dual classification arises from its ability to both block the effects of H3 receptor agonists (antagonism) and to reduce the receptor's intrinsic, spontaneous activity (inverse agonism). This property is crucial as it suggests that JNJ-10181457 can modulate histaminergic tone even in the absence of endogenous histamine.
The compound demonstrates high affinity for both human and rodent H3 receptors, making it a valuable tool for translational research. nih.gov Its efficacy has been demonstrated in various preclinical models where it reverses the effects of H3 receptor agonists. nih.gov For instance, JNJ-10181457 has been shown to reverse the effects of the H3 agonist imetit (B1201578) in rodent behavioral models. nih.gov
Receptor Binding Characteristics and Selectivity
JNJ-10181457 exhibits high-affinity binding to histamine H3 receptors. The binding affinity is often expressed as the pKi value, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity.
| Receptor | Species | pKi |
| Histamine H3 | Human | 8.93 |
| Histamine H3 | Rat | 8.15 |
| This table presents the binding affinities (pKi) of JNJ-10181457 for human and rat histamine H3 receptors. |
A key feature of JNJ-10181457 is its high selectivity for the H3 receptor over other histamine receptor subtypes (H1, H2, and H4) and a wide range of other central nervous system receptors, including dopaminergic, serotonergic, adrenergic, and muscarinic receptors. This selectivity ensures that its pharmacological effects are primarily mediated through the H3 receptor, minimizing off-target effects and allowing for a more precise investigation of H3 receptor function.
Neurotransmitter System Modulation
As a presynaptic heteroreceptor, the histamine H3 receptor plays a critical role in modulating the release of several key neurotransmitters. By antagonizing or inversely agonizing this receptor, JNJ-10181457 can disinhibit the release of these neurotransmitters, leading to a range of neurochemical effects.
Regulation of Acetylcholine (B1216132) Neurotransmission
One of the most significant effects of JNJ-10181457 is its ability to modulate acetylcholine (ACh) neurotransmission. Histamine H3 receptors are located on presynaptic cholinergic nerve terminals in various brain regions, including the cortex. nih.gov Activation of these H3 heteroreceptors inhibits the release of acetylcholine.
JNJ-10181457, by blocking these inhibitory H3 receptors, leads to an increase in the release of acetylcholine. nih.gov This effect is particularly evident in the cortex. nih.gov Studies have shown that JNJ-10181457 can normalize acetylcholine neurotransmission, especially in models where cholinergic function is impaired. nih.gov For example, it has been demonstrated to reverse cognitive deficits induced by the muscarinic acetylcholine receptor antagonist scopolamine (B1681570), an effect that was associated with the normalization of cortical acetylcholine levels. nih.gov This procognitive effect highlights the therapeutic potential of H3 receptor antagonists in disorders characterized by cholinergic deficits. nih.gov
Effects on Norepinephrine (B1679862) Release
Similar to its effect on acetylcholine, JNJ-10181457 also modulates the release of norepinephrine. H3 heteroreceptors are present on noradrenergic nerve terminals, where they exert an inhibitory influence on norepinephrine release. By blocking these receptors, JNJ-10181457 increases the extracellular levels of norepinephrine in brain regions such as the frontal cortex. nih.gov This increase in noradrenergic tone is another mechanism through which H3 receptor antagonists may exert their effects on cognition and arousal.
Analysis of Dopamine (B1211576) System Interactions
The interaction of JNJ-10181457 with the dopamine system is more complex and does not appear to involve a direct stimulation of dopamine release. nih.gov Instead, the influence is more modulatory, stemming from the intricate relationship between histamine H3 receptors and dopamine receptors.
Histamine H3 receptors are co-localized with dopamine D1 and D2 receptors in brain regions critical for motor control and reward, such as the striatum. There is evidence that H3 receptors can form functional heterodimers with both D1 and D2 receptors. This physical interaction can lead to a cross-talk between the two receptor systems, where the activation or blockade of H3 receptors can influence the signaling of dopamine receptors. Therefore, while JNJ-10181457 may not directly increase dopamine release, it has the potential to modulate dopaminergic neurotransmission and downstream signaling pathways. This indirect modulation could have implications for conditions where dopamine signaling is dysregulated.
Influence on Histamine Homeostasis
JNJ-10181457 dihydrochloride exerts a profound influence on histamine homeostasis primarily through its function as a high-affinity antagonist of the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor, meaning it is located on the terminals of histaminergic neurons and functions as a negative feedback mechanism to inhibit the synthesis and release of histamine. nih.gov By blocking the activation of these autoreceptors, JNJ-10181457 dihydrochloride effectively removes this inhibitory brake, leading to an enhanced release of histamine into the synaptic cleft.
Microdialysis studies have been employed to evaluate the neurochemical effects of JNJ-10181457, confirming its ability to alter neurotransmitter levels in the brain. nih.gov While specific quantitative data on the dose-dependent increase in histamine release induced by JNJ-10181457 dihydrochloride is not extensively detailed in publicly available literature, the qualitative effect is well-established based on its mechanism of action as an H3 receptor antagonist.
| Neurotransmitter | Effect of JNJ-10181457 Dihydrochloride | Mechanism |
|---|---|---|
| Histamine | Increased Release | Antagonism of presynaptic H3 autoreceptors |
| Acetylcholine | Increased Release | Antagonism of H3 heteroreceptors on cholinergic neurons |
| Norepinephrine | Increased Release | Antagonism of H3 heteroreceptors on noradrenergic neurons |
Intracellular Signaling Pathways Associated with H3 Receptor Modulation
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor initiates a cascade of intracellular signaling events. As an antagonist, JNJ-10181457 dihydrochloride blocks these downstream effects. While direct experimental studies detailing the specific impact of JNJ-10181457 dihydrochloride on these pathways are limited in the available scientific literature, the following sections outline the established signaling cascades modulated by H3 receptor activity, which this compound would consequently affect.
Adenylate Cyclase and Protein Kinase A Pathways
Calcium/Calmodulin-Dependent Protein Kinase Type II Pathways
The signaling pathways initiated by H3 receptor activation can also influence intracellular calcium levels and the activity of calcium/calmodulin-dependent protein kinase type II (CaMKII). While the precise mechanisms are complex and can be cell-type specific, modulation of ion channels and other signaling intermediates by Gαi/o and Gβγ subunits can impact calcium homeostasis and CaMKII activation. Blockade of the H3 receptor by JNJ-10181457 dihydrochloride would be expected to interfere with these processes.
Phospholipase A2 and Phosphoinositol-3-Kinase Activation
Evidence suggests that H3 receptor activation can stimulate the activity of phospholipase A2 (PLA2), leading to the release of arachidonic acid, a precursor for various signaling molecules. Additionally, the Gβγ subunits released upon H3 receptor activation can activate phosphoinositol-3-kinase (PI3K). As an antagonist, JNJ-10181457 dihydrochloride would block these activation pathways.
Akt/Glycogen (B147801) Synthase Kinase-3β Axis Modulation
The activation of the PI3K pathway by the H3 receptor can lead to the phosphorylation and activation of Akt, also known as protein kinase B. Activated Akt, in turn, can phosphorylate and inhibit glycogen synthase kinase-3β (GSK-3β). This signaling cascade is crucial for various cellular processes, including cell survival and metabolism. By blocking the initial activation of the H3 receptor, JNJ-10181457 dihydrochloride would prevent the downstream modulation of the Akt/GSK-3β axis.
| Signaling Pathway/Molecule | Effect of H3 Receptor Agonism | Predicted Effect of JNJ-10181457 Dihydrochloride (H3 Antagonism) |
|---|---|---|
| Adenylate Cyclase | Inhibition | Disinhibition (leading to increased activity) |
| cAMP | Decrease | Increase |
| Protein Kinase A (PKA) | Decreased Activity | Increased Activity |
| Phospholipase A2 (PLA2) | Activation | Inhibition of Activation |
| Phosphoinositol-3-Kinase (PI3K) | Activation | Inhibition of Activation |
| Akt (Protein Kinase B) | Activation | Inhibition of Activation |
| Glycogen Synthase Kinase-3β (GSK-3β) | Inhibition | Disinhibition (leading to increased activity) |
Preclinical Efficacy and Behavioral Neuroscience of Jnj 10181457 Dihydrochloride
Pro-Cognitive Effects
The pro-cognitive effects of JNJ-10181457 dihydrochloride (B599025) have been investigated in several preclinical models, demonstrating its potential to enhance cognitive functions that are compromised in various pathological states.
Attenuation of Pharmacologically Induced Cognitive Deficits
Preclinical studies have robustly demonstrated the ability of JNJ-10181457 to reverse cognitive impairments induced by pharmacological agents. A key model for these investigations involves the use of scopolamine (B1681570), a muscarinic antagonist that impairs acetylcholine (B1216132) neurotransmission, leading to deficits in learning and memory.
In a study utilizing a delayed non-matching to position (DNMTP) task in rats, administration of scopolamine significantly decreased the percentage of correct responses. nih.gov Treatment with JNJ-10181457 was found to significantly reverse these scopolamine-induced deficits. nih.gov This reversal of cognitive impairment was associated with the normalization of acetylcholine neurotransmission in the cortex, highlighting the compound's ability to counteract cholinergic dysfunction. nih.gov The efficacy of JNJ-10181457 in this model was comparable to that of donepezil, a well-established acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. nih.gov
Furthermore, JNJ-10181457 was shown to reverse the effects of the H3 receptor agonist imetit (B1201578) in a water-licking model, providing further evidence of its target engagement and functional antagonism at the H3 receptor. nih.gov
Table 1: Effect of JNJ-10181457 on Scopolamine-Induced Cognitive Deficits in the DNMTP Task
| Treatment Group | % Correct Responding (Mean) | Reversal of Deficit |
|---|---|---|
| Vehicle | High | - |
| Scopolamine | Low | - |
| Scopolamine + JNJ-10181457 | High | Yes |
| Scopolamine + Donepezil | High | Yes |
This table is a representation of the findings described in the text.
Impact on Working Memory and Learning Processes
The beneficial effects of JNJ-10181457 extend to improving working memory and learning in translational animal models. In the delayed non-matching to position (DNMTP) task, which assesses working memory, the compound effectively reversed scopolamine-induced impairments, indicating a positive impact on this cognitive domain. nih.gov
In addition to working memory, JNJ-10181457 has been shown to enhance learning processes. In a reversal learning task, which evaluates cognitive flexibility, repeated administration of JNJ-10181457 significantly increased the percentage of correct responding in rats. nih.gov This suggests that the compound may facilitate the adaptation of behavior to changing environmental contingencies. Notably, the discontinuation of treatment was not associated with any rebound effects on cognitive performance. nih.gov
These findings underscore the potential of selective H3 receptor blockade as a therapeutic strategy for addressing deficits in working memory and learning. nih.gov
Cognitive Enhancement in Developmental and Aged Models
While the pro-cognitive effects of JNJ-10181457 have been established in models of pharmacologically induced cognitive deficits, specific preclinical studies focusing on its efficacy in animal models of developmental cognitive disorders or age-related cognitive decline are not extensively detailed in the currently available literature. The existing research primarily focuses on adult animal models with induced cognitive impairments. Further investigation is required to determine the potential of JNJ-10181457 to enhance cognitive function in the context of aging or neurodevelopmental conditions.
Modulation of Sleep-Wake Cycles and Narcolepsy Pathophysiology
The histaminergic system plays a crucial role in the regulation of sleep and wakefulness. As an H3 receptor antagonist, JNJ-10181457 increases the release of histamine (B1213489), a potent wake-promoting neurotransmitter, suggesting its potential utility in disorders of excessive sleepiness such as narcolepsy.
Wake-Promoting Activity
Histamine H3 receptor antagonists are generally recognized for their wake-promoting properties. By blocking the inhibitory feedback mechanism on histamine release, these compounds enhance arousal and alertness. Brain histamine is a key neurotransmitter that regulates various physiological functions, including sleep-wake cycles. While the general class of H3 antagonists has shown wake-promoting effects in preclinical studies, specific electroencephalogram (EEG) data detailing the effects of JNJ-10181457 on the sleep-wake architecture in animal models is not extensively available in the public domain. However, its mechanism of action strongly supports its potential to increase wakefulness.
Amelioration of Cataplectic Episodes
Narcolepsy is a neurological disorder characterized by excessive daytime sleepiness and, in many cases, cataplexy—a sudden and transient loss of muscle tone often triggered by strong emotions. The pathophysiology of narcolepsy is closely linked to a deficiency in the orexin (B13118510) (also known as hypocretin) neurotransmitter system.
Preclinical research suggests that histamine H3 receptor antagonists may be beneficial in treating the symptoms of narcolepsy. In orexin knockout (Ox-/-) mice, a well-established animal model of narcolepsy, it was noted that these mice were more susceptible to the effects of the H3 antagonist JNJ-10181457. Another study using a different H3 antagonist, GSK189254, in Ox-/- mice demonstrated a significant reduction in the number and duration of narcoleptic episodes, which are analogous to cataplexy. While direct evidence specifically detailing the effects of JNJ-10181457 on cataplexy in this model is limited in the provided search results, the findings with other H3 antagonists in the same model suggest a potential therapeutic role for this class of compounds in ameliorating cataplectic attacks.
Research in Affective and Behavioral Disorders
Effects on Depression-Like Phenotypes
Research using animal models has demonstrated that JNJ-10181457 can improve depression-like behaviors. elsevierpure.com In a lipopolysaccharide (LPS)-induced depression model in mice, administration of JNJ-10181457 was found to ameliorate depressive phenotypes. elsevierpure.comnih.gov This was observed through its effects in the tail-suspension test, a common behavioral assay for assessing depression-like states in rodents. elsevierpure.com The antidepressant-like effects of the compound are linked to its anti-inflammatory properties, specifically its ability to reduce the upregulation of pro-inflammatory cytokines induced by LPS. elsevierpure.comnih.gov
Investigation of Anxiety-Like Behaviors and Locomotor Activity
The role of JNJ-10181457 in anxiety-like behaviors has produced conflicting results in preclinical studies, suggesting that its effects may be dependent on the specific experimental conditions and models used. nih.gov One study reported that JNJ-10181457 exhibited anxiogenic (anxiety-producing) effects in mice when tested in the elevated zero maze model. nih.gov This study also noted associated locomotor effects that were reportedly reversed by the co-administration of a histamine H2 receptor antagonist. nih.gov
In contrast, other research on different H3R antagonists has shown anxiolytic (anxiety-reducing) effects in alternative models like the elevated plus maze. nih.gov The discrepancies in these findings highlight the complexity of the histaminergic system's involvement in anxiety. nih.gov Factors such as the specific behavioral test employed (e.g., elevated zero maze vs. elevated plus maze) and procedural differences, such as whether animals were habituated to the testing apparatus before drug administration, may contribute to the different outcomes observed. nih.gov
Role in Microglial Function and Neuroinflammation
JNJ-10181457, acting as a histamine H3 receptor inverse agonist, has been shown to regulate the function of microglia, the primary immune cells of the brain. elsevierpure.comnih.gov Its activity has significant implications for neuroinflammatory processes. elsevierpure.com Studies have demonstrated that JNJ-10181457 exerts inhibitory effects on several key microglial activities ex vivo and in vivo. elsevierpure.comnih.gov
Specifically, the compound was found to suppress microglial chemotaxis, which is the directed migration of microglia toward a chemical signal such as adenosine (B11128) triphosphate (ATP). elsevierpure.comnih.gov Furthermore, JNJ-10181457 inhibits microglial phagocytosis, the process by which microglia engulf and clear cellular debris, such as dead neurons, or foreign particles. elsevierpure.comnih.gov
In models of neuroinflammation, such as those induced by lipopolysaccharide (LPS), JNJ-10181457 reduces the production and upregulation of pro-inflammatory cytokines. elsevierpure.comnih.gov These findings underscore the importance of the microglial H3 receptor in maintaining brain homeostasis and suggest that its modulation by compounds like JNJ-10181457 can temper neuroinflammatory responses. elsevierpure.com
| Microglial Function | Model/Stimulus | Observed Effect of JNJ-10181457 | Reference |
|---|---|---|---|
| Chemotaxis (Migration) | ATP-induced migration in hippocampal slices | Suppressed | elsevierpure.comnih.gov |
| Phagocytosis (Engulfment) | Engulfment of dead neurons; Zymosan particle uptake | Inhibited / Prevented | elsevierpure.comnih.gov |
| Pro-inflammatory Cytokine Production | LPS-induced upregulation in a depression model | Reduced | elsevierpure.comnih.gov |
Investigations in Substance-Related Behaviors
Inhibition of Conditioned Place Preference for Addictive Substances
Based on a review of available scientific literature, no studies were identified that specifically investigated the effects of JNJ-10181457 dihydrochloride on conditioned place preference for addictive substances.
Complex Interactions with Psychostimulant-Induced Behaviors
Based on a review of available scientific literature, no studies were identified that specifically investigated the interactions between JNJ-10181457 dihydrochloride and behaviors induced by psychostimulants such as amphetamine or cocaine.
Methodological Frameworks in Jnj 10181457 Dihydrochloride Research
In Vitro Pharmacological Assays
In vitro assays are fundamental in determining the primary pharmacological characteristics of a compound, such as its affinity for its target receptor and its functional impact on cellular processes.
Receptor binding assays are crucial for quantifying the affinity of a ligand for a specific receptor. For JNJ-10181457, these studies have confirmed its high affinity for the histamine (B1213489) H3 receptor. By measuring the displacement of a radiolabeled ligand from the receptor, researchers can calculate the inhibitor constant (pKi), which indicates the potency of the antagonist. JNJ-10181457 has demonstrated high affinity for both rat and human H3 receptors. tocris.com
| Receptor Species | pKi Value |
| Rat H3 Receptor | 8.15 |
| Human H3 Receptor | 8.93 |
| Data sourced from Tocris Bioscience. tocris.com |
These pKi values, representing the negative logarithm of the inhibitory constant (Ki), indicate a high binding affinity in the nanomolar range, underscoring the compound's potency at its molecular target.
The H3 receptor functions primarily as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other neurotransmitters. nih.govmdpi.com In vitro studies using brain tissue slices are employed to examine how H3R antagonists affect neurotransmitter release. While specific data on JNJ-10181457 in tissue slice release assays is not detailed in the provided sources, the mechanism of H3R antagonists, in general, is well-established through this method. Studies have shown that H3R antagonists like thioperamide (B1682323) and ciproxifan (B1662499) increase the release of histamine in cortical brain slices. mdpi.com The blockade of H3 heteroreceptors by antagonists also leads to an increased release of other neurotransmitters, including acetylcholine (B1216132) (ACh), norepinephrine (B1679862), serotonin, and dopamine (B1211576). nih.govmdpi.com This mechanism is consistent with the observed in vivo neurochemical effects of JNJ-10181457. tocris.commedchemexpress.com
Cellular functional assays are used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at its receptor. The H3 receptor is known to be constitutively active, meaning it can signal without being bound by an agonist. frontiersin.org JNJ-10181457 has been identified as a potent H3R inverse agonist. elsevierpure.comnih.gov This means that it not only blocks the action of agonists but also reduces the receptor's basal, constitutive activity.
Functional assays often involve expressing the target receptor (e.g., H3R) in cell lines and measuring downstream signaling pathways, such as the inhibition of adenylyl cyclase or the modulation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. mdpi.com For instance, H3R activation typically leads to the hyperpolarization of cell membranes through GIRK channel activation, which inhibits neurotransmitter release. mdpi.com An inverse agonist like JNJ-10181457 would be expected to counteract this effect, leading to increased cellular excitability and neurotransmitter release.
In Vivo Neuropharmacological Assessments
In vivo studies are essential to understand how a compound's pharmacological properties translate into physiological and behavioral effects within a living organism.
In vivo microdialysis is a technique used to measure the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. nih.govresearchgate.net This methodology has been pivotal in demonstrating the neurochemical effects of JNJ-10181457 in the brain.
Studies have shown that administration of JNJ-10181457 leads to a significant increase in the extracellular levels of acetylcholine and norepinephrine in the rat frontal cortex. tocris.commedchemexpress.com Notably, it does not appear to stimulate the release of dopamine. tocris.com Microdialysis experiments also confirmed that JNJ-10181457 can normalize acetylcholine neurotransmission in the cortex, particularly when it has been compromised, such as by the administration of scopolamine (B1681570). nih.gov This ability to modulate key neurotransmitters involved in cognitive processes is a central finding from these in vivo assessments.
The effects of JNJ-10181457 on cognitive function and affective states have been evaluated using a variety of established behavioral paradigms in animal models. nih.govnih.gov These tests are designed to assess specific aspects of brain function, such as memory, learning, and mood.
Cognitive Enhancement:
Delayed Non-Matching to Position (DNMTP) Task: This task assesses working memory. JNJ-10181457 was shown to reverse cognitive deficits induced by the muscarinic antagonist scopolamine in this paradigm, an effect associated with the normalization of cortical acetylcholine neurotransmission. nih.gov
Reversal Learning Task: This paradigm tests cognitive flexibility. Repeated administration of JNJ-10181457 was found to significantly increase the percentage of correct responses in rats. nih.gov
Affective State Modulation:
Imetit-Induced Water Licking: This model is used to confirm in vivo H3R antagonist activity. JNJ-10181457 effectively reversed the effects of the H3R agonist imetit (B1201578) in this test. nih.gov
Tail-Suspension Test: This is a common model for assessing depression-like behavior. JNJ-10181457 improved performance in a lipopolysaccharide (LPS)-induced depression model, suggesting antidepressant-like properties. elsevierpure.comnih.govmdpi.com
Conditioned Place Preference (CPP): This paradigm is used to study the rewarding or aversive properties of substances. Research has found that JNJ-10181457 can inhibit the rewarding effects of ethanol (B145695) as measured by CPP in mice. frontiersin.org
Open Field Test: While some H3R antagonists have shown anxiolytic (anxiety-reducing) effects, some contradictory results have indicated a potential anxiogenic (anxiety-producing) effect for JNJ-10181457 in this test of exploratory behavior and anxiety. nih.gov
| Behavioral Paradigm | Assessed Function | Observed Effect of JNJ-10181457 |
| Delayed Non-Matching to Position (DNMTP) | Working Memory | Reversed scopolamine-induced deficits nih.gov |
| Reversal Learning Task | Cognitive Flexibility | Increased correct responding nih.gov |
| Imetit-Induced Water Licking | H3R Antagonist Activity | Reversed imetit-induced effects nih.gov |
| Tail-Suspension Test | Depression-like Behavior | Improved performance (antidepressant-like) elsevierpure.comnih.govmdpi.com |
| Conditioned Place Preference | Drug Reward | Inhibited ethanol-evoked reward frontiersin.org |
| Open Field Test | Anxiety/Locomotion | Potentially anxiogenic effects reported nih.gov |
These findings from diverse behavioral paradigms highlight the potential of H3 receptor blockade by JNJ-10181457 to influence complex neurological functions related to both cognition and mood. nih.gov
Evaluation of Pharmacokinetic and Receptor Occupancy Profiles
The investigation of JNJ-10181457 dihydrochloride (B599025) involves detailed characterization of its pharmacokinetic (PK) and pharmacodynamic properties to establish its engagement with the intended biological target, the histamine H3 receptor. A crucial aspect of its profile is its ability to penetrate the blood-brain barrier, a property confirmed in preclinical studies tocris.commedchemexpress.com.
Research in rat models has demonstrated that a single intraperitoneal administration resulted in significant exposure of the compound in both plasma and the brain. nih.gov This administration led to maximal occupancy of H3 receptors, indicating that the compound effectively reaches and binds to its target in the central nervous system. nih.gov The binding affinity of JNJ-10181457 has been quantified for both rat and human H3 receptors, showing potent interaction. tocris.com
| Parameter | Species | Value | Description |
|---|---|---|---|
| Binding Affinity (pKi) | Rat | 8.15 | Measures the binding affinity of the compound to rat H3 receptors. |
| Binding Affinity (pKi) | Human | 8.93 | Measures the binding affinity of the compound to human H3 receptors. |
| Brain Penetrance | Rat | Confirmed | The compound successfully crosses the blood-brain barrier. |
| Receptor Occupancy | Rat | Maximal | A single administration leads to maximal binding at H3 receptors in the brain. nih.gov |
Neuroimaging Approaches for Histamine H3 Receptors
Neuroimaging techniques, particularly Positron Emission Tomography (PET), are pivotal in studying the engagement of compounds with specific brain targets in living subjects. For the histamine H3 receptor, specific radioligands have been developed to visualize and quantify receptor occupancy. rug.nliaea.org These methods allow researchers to non-invasively determine the extent to which a drug binds to its target receptors in the brain over time.
One such approach involves the use of the PET radioligand [11C]GSK-189254 to measure H3 receptor occupancy in the rat brain. rug.nl In human studies, another specific radioligand, [11C]TASP457, has been employed to conduct PET scans to measure the occupancy of H3 receptors after oral administration of H3 receptor antagonists. iaea.orgresearchgate.net These neuroimaging studies are instrumental in understanding the relationship between drug dosage, plasma concentration, and the degree of target engagement in the central nervous system. iaea.orgresearchgate.net
Utilization of Genetic Models in Preclinical Research
Genetic models, such as transgenic and knockout animals, are fundamental tools in preclinical research to dissect the function of specific genes and their protein products. mdpi.com In the context of histamine H3 receptor research, genetic models have been employed to elucidate the receptor's role in various physiological and behavioral processes.
A prominent example is the use of H3 receptor knock-out (H3RKO) mice. frontiersin.org Studies with these animals, which lack the gene for the H3 receptor, have provided valuable insights. For instance, research demonstrated that H3RKO mice did not develop alcohol-induced conditioned place preference, suggesting a role for the H3 receptor in reinforcement mechanisms. frontiersin.org By comparing the behavioral and neurochemical responses of H3RKO mice with their wild-type counterparts, with or without a pharmacological agent, researchers can more definitively attribute the observed effects to the H3 receptor.
Translational Rat Models for Cognitive Function Assessment
To evaluate the potential of JNJ-10181457 to address cognitive deficits, researchers have utilized translational rat models designed to assess specific aspects of cognition. nih.gov These models often involve inducing a temporary cognitive impairment pharmacologically to test the efficacy of a compound to reverse the deficit. nih.govtranspharmation.com
One key model used in JNJ-10181457 research is the delayed non-matching to position (DNMTP) task. nih.gov In this task, cognitive function was impaired using the muscarinic antagonist scopolamine, which resulted in a significant decrease in correct responses. Administration of JNJ-10181457 was found to significantly reverse these scopolamine-induced deficits. nih.gov This reversal of cognitive impairment was associated with a normalization of acetylcholine neurotransmission in the cortex. nih.gov
Furthermore, the effects of repeated administration of JNJ-10181457 were assessed in the reversal learning task. This model evaluates cognitive flexibility. The results indicated that repeated treatment with the compound significantly increased the percentage of correct responses. nih.gov Discontinuation of the treatment did not lead to rebound effects on cognitive performance. nih.gov
| Translational Model | Methodology | Finding with JNJ-10181457 |
|---|---|---|
| Delayed Non-Matching to Position (DNMTP) | Cognitive deficit induced by scopolamine (0.06 mg/kg, i.p.). nih.gov | Significantly reversed the scopolamine-induced decrease in correct responding. nih.gov |
| Reversal Learning Task | Assesses cognitive flexibility through repeated administration. nih.gov | Significantly increased the percentage of correct responses. nih.gov |
| Imetit-Induced Water Licking | H3 receptor agonist imetit is used to induce a specific behavioral response. nih.gov | Reversed the effects of imetit, similar to the reference compound thioperamide. nih.gov |
Broader Research Implications and Future Trajectories of Jnj 10181457 Dihydrochloride Studies
Therapeutic Potential in Neuropsychiatric and Neurodegenerative Disorders
The strategic location of H3 receptors in the central nervous system, where they act as auto- and heteroreceptors to modulate the release of several key neurotransmitters—including histamine (B1213489), acetylcholine (B1216132), norepinephrine (B1679862), and dopamine (B1211576)—positions them as a compelling target for a range of brain disorders.
Alzheimer's Disease Research
The cognitive deficits characteristic of Alzheimer's disease are linked to cholinergic dysfunction. Research into JNJ-10181457 has demonstrated its ability to normalize acetylcholine neurotransmission in preclinical models, suggesting a potential therapeutic benefit for conditions where this neurotransmitter system is compromised. nih.gov By blocking H3 receptors, JNJ-10181457 can increase the release of acetylcholine, a mechanism that is central to the therapeutic approach for Alzheimer's disease. However, the broader clinical translation of H3R antagonists for Alzheimer's has been met with mixed results. A systematic review and meta-analysis of randomized controlled trials involving the H3R antagonists GSK239512 and ABT-288 found that they were not superior to placebo in improving cognitive scores in Alzheimer's patients. nih.gov This highlights the complexities of targeting the histaminergic system for this multifaceted neurodegenerative disease and underscores the need for further research to identify specific patient populations that may benefit from this therapeutic strategy.
Attention Deficit Hyperactivity Disorder (ADHD) Research
The potential for H3R antagonists to modulate dopamine and norepinephrine levels has made them a subject of interest for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). While preclinical models have suggested that H3R antagonists could offer a novel, non-stimulant treatment option for ADHD, clinical outcomes have been less definitive. For instance, a randomized clinical study of the H3 receptor antagonist bavisant (B1667764) (JNJ-31001074) in adults with ADHD did not demonstrate significant effectiveness. researchgate.net Although direct preclinical studies on JNJ-10181457 for ADHD are not extensively published, the general findings from other H3R antagonists in this indication suggest that while the theoretical basis is sound, achieving clinical efficacy is a significant hurdle.
Schizophrenia Spectrum Disorder Investigations
The cognitive impairments associated with schizophrenia are a major therapeutic challenge. Histamine H3 receptor antagonists have been investigated for their potential to alleviate these cognitive deficits. JNJ-10181457 was identified as one of the H3R compounds with drug-like properties that held promise in this area. nih.gov Preclinical studies with other H3R antagonists, such as GSK207040, have shown the potential to treat cognitive and sensory gating deficits relevant to schizophrenia. researchgate.net Furthermore, H3R antagonists are also being explored for their potential to mitigate the weight gain associated with some atypical antipsychotic medications, which is a significant side effect affecting patient compliance. nih.gov Despite promising preclinical data, clinical trials with some H3R antagonists for cognitive impairment in schizophrenia have not yet yielded definitive positive results, indicating that more research is needed to understand their full therapeutic potential in this complex disorder. nih.gov
Other Neurological Conditions
The influence of H3R antagonists extends beyond the traditionally targeted neuropsychiatric disorders. A notable preclinical study demonstrated that JNJ-10181457 can regulate microglial function and improve depression-like behaviors in mice. nih.gov This suggests a potential role for H3R antagonists in neuroinflammatory conditions and mood disorders. The regulation of microglia, the primary immune cells of the central nervous system, points to a broader therapeutic window for these compounds in neurological disorders where neuroinflammation is a key pathological feature.
Comparative Pharmacological Profiling with Other Histamine H3 Receptor Ligands
The field of H3 receptor drug discovery has produced a diverse array of ligands, each with a unique pharmacological profile. JNJ-10181457 is a selective non-imidazole histamine H3 receptor antagonist. The development of non-imidazole-based compounds was a significant step forward, as earlier imidazole-based antagonists were often associated with off-target effects.
To understand the therapeutic potential of JNJ-10181457, it is useful to compare its properties with other notable H3R antagonists. The binding affinity, represented by the pKi value, is a key measure of a drug's potency at its target receptor. While a comprehensive head-to-head comparison of binding affinities across a wide range of H3R ligands in a single study is not always available, data from various sources can be compiled to provide a comparative overview.
| Compound | Receptor Binding Affinity (pKi) | Chemical Class | Therapeutic Area of Investigation |
|---|---|---|---|
| JNJ-10181457 | Data not uniformly reported in comparative studies | Non-imidazole | Cognitive Disorders, Neuroinflammation |
| Bavisant (JNJ-31001074) | 8.27 (human H3R) researchgate.net | Non-imidazole | ADHD |
| Thioperamide (B1682323) | Data varies across studies | Imidazole | Preclinical tool compound |
| Pitolisant (Wakix®) | Data varies across studies | Non-imidazole | Narcolepsy (approved) |
| GSK239512 | Data not uniformly reported in comparative studies | Non-imidazole | Alzheimer's Disease |
| ABT-288 | Data not uniformly reported in comparative studies | Non-imidazole | Alzheimer's Disease, ADHD |
Challenges and Future Directions in Histamine H3 Receptor-Targeted Drug Discovery
Despite the strong preclinical rationale for the use of H3R antagonists in various CNS disorders, the translation to clinical success has been challenging. Several factors contribute to this translational gap. The pharmacology of H3R antagonists is complex, with some compounds acting as neutral antagonists while others are inverse agonists. Furthermore, species differences in receptor pharmacology can lead to discrepancies between preclinical results in animal models and clinical outcomes in humans.
The disappointing results of some clinical trials with H3R antagonists in Alzheimer's disease and ADHD have tempered initial enthusiasm but have also provided valuable lessons. nih.govresearchgate.net These outcomes highlight the need for a more nuanced approach to patient selection and biomarker development to identify individuals who are most likely to respond to this class of drugs.
Future directions in H3R-targeted drug discovery are likely to focus on several key areas:
Development of Multi-Target Ligands: Given the complexity of many CNS disorders, there is growing interest in developing compounds that can modulate multiple targets simultaneously. For example, ligands that combine H3R antagonism with other activities, such as acetylcholinesterase inhibition, are being explored for Alzheimer's disease.
Improved Target Engagement and Brain Penetration: Ensuring that a drug reaches its target in the brain in sufficient concentrations to exert a therapeutic effect is a fundamental challenge in CNS drug development. Future research will continue to focus on optimizing the pharmacokinetic and pharmacodynamic properties of H3R antagonists.
Biomarker-Guided Clinical Trials: The use of biomarkers to stratify patient populations and to monitor treatment response is becoming increasingly important in clinical trial design. For H3R antagonists, this could involve imaging techniques to measure receptor occupancy or biochemical markers to assess downstream effects on neurotransmitter systems.
Emerging Research Areas and Unexplored Pharmacological Avenues for JNJ-10181457 Dihydrochloride (B599025)
The therapeutic potential of JNJ-10181457 dihydrochloride, a selective histamine H3 receptor (H3R) antagonist/inverse agonist, is progressively being elucidated. While initial research has centered on its role in cognitive enhancement and modulation of neurotransmitter systems, emerging evidence suggests a much broader range of pharmacological applications. These nascent areas of investigation, though in some cases still preclinical, point toward promising future trajectories for JNJ-10181457 dihydrochloride and other compounds in its class.
A significant emerging area of research is the role of JNJ-10181457 dihydrochloride in the modulation of neuroinflammation. The histamine H3 receptor is expressed in microglia, the primary immune cells of the central nervous system. nih.gov Studies have demonstrated that JNJ-10181457 can regulate crucial microglial functions, including chemotaxis, phagocytosis, and the secretion of cytokines. nih.govelsevierpure.com Specifically, it has been shown to suppress the migration of microglia towards ATP, a chemoattractant, and inhibit the engulfment of dead neurons. nih.gov Furthermore, in a lipopolysaccharide (LPS)-induced depression model, JNJ-10181457 reduced the upregulation of pro-inflammatory cytokines in microglia. nih.govelsevierpure.com These findings highlight the potential of JNJ-10181457 dihydrochloride in treating neurological and psychiatric disorders where neuroinflammation is a key pathological component. The ameliorative effects of H3R antagonists on neuroinflammatory processes are also being considered in the context of Alzheimer's disease, Parkinson's disease, and autism spectrum disorder. nih.gov
Another largely unexplored but promising avenue for JNJ-10181457 dihydrochloride is in the realm of substance abuse and addiction. The histaminergic system is known to interact with the brain's reward circuitry, which is central to the development of addiction. frontiersin.org Preclinical studies have shown that H3R antagonists can influence the behavioral effects of various drugs of abuse. This suggests that by modulating the histaminergic system, compounds like JNJ-10181457 dihydrochloride could potentially have a therapeutic role in treating addictive disorders.
The potential utility of H3R antagonists extends to a wide array of central nervous system disorders. There is a growing interest in their application for sleep-wake disorders, attention-deficit hyperactivity disorder (ADHD), epilepsy, schizophrenia, obesity, and neuropathic pain. nih.govjst.go.jp The rationale for these applications lies in the ability of H3R antagonists to modulate the release of various neurotransmitters, including histamine, acetylcholine, dopamine, and norepinephrine, all of which play crucial roles in these conditions. nih.gov For instance, the wake-promoting effects of H3R antagonists have led to their investigation in disorders of excessive sleepiness like narcolepsy. wikipedia.org In schizophrenia, the interaction between histamine H3 receptors and dopamine receptors suggests a potential role for H3R antagonists in managing symptoms. frontiersin.orgwikipedia.org
Moreover, the exploration of dual-targeting ligands that combine H3 receptor antagonism with activity at other receptors is an emerging strategy. This polypharmacological approach aims to achieve enhanced therapeutic efficacy and reduced side effects by simultaneously modulating multiple pathological pathways. frontiersin.org For example, the development of compounds with dual activity at histamine H3 and H1 receptors is being explored for allergic diseases. frontiersin.org
Q & A
Q. What experimental models are suitable for evaluating the pharmacological effects of JNJ 10181457 dihydrochloride in vivo?
Methodological Answer: Use validated animal models such as rodents (rats or mice) to assess target engagement and physiological responses. For example, subcutaneous administration (1–10 mg/kg) in mice can evaluate wakefulness modulation, while knockout models (e.g., H3 receptor-deficient mice) confirm receptor specificity. Include control groups treated with vehicle solutions and monitor parameters like sleep architecture (REM/slow-wave sleep) and behavioral changes .
Q. How should researchers design dose-response studies for this compound to ensure reproducibility?
Methodological Answer: Prepare stock solutions in solvents like DMF, DMSO, or ethanol at concentrations ≤10 mM, ensuring solubility via sonication or warming (37°C). Use serial dilutions in PBS (pH 7.2) for in vivo dosing. Include at least three dose levels (e.g., 1, 3, 10 mg/kg) and validate purity (>99%) via Certificates of Analysis (COA). Track batch-specific variability and document storage conditions (desiccated, RT) to minimize degradation .
Q. What assays are recommended for validating this compound’s target engagement in cellular systems?
Methodological Answer: Employ Western blotting to quantify downstream biomarkers (e.g., H3K4/H3K9 methylation levels for LSD1 inhibition analogs) or ELISA for cytokine profiling (e.g., TGF-β in fibrosis models). Include β-actin normalization for densitometric analyses and replicate experiments ≥3 times to ensure statistical significance (p<0.05). Use cell lines with confirmed receptor expression and validate assays with positive/negative controls .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
Methodological Answer: Investigate pharmacokinetic factors (e.g., blood-brain barrier penetration, metabolite conversion) using LC-MS/MS. For example, analogs like CNO convert to clozapine (CLZ) in vivo, requiring plasma concentration monitoring. Compare wild-type vs. knockout models to isolate off-target effects. Integrate in silico modeling (e.g., receptor binding affinity simulations) with empirical data to refine dosing regimens .
Q. What statistical approaches are optimal for analyzing heterogeneous data from this compound studies (e.g., variable responses across animal cohorts)?
Q. How should researchers validate the specificity of this compound in modulating histamine receptors amid cross-talk with related pathways (e.g., TGF-β/SMAD)?
Methodological Answer: Combine pathway-specific inhibitors (e.g., SMAD3 siRNA) with JNJ treatment to dissect signaling crosstalk. Use dual-luciferase reporter assays to quantify SMAD3 transcriptional activity post-treatment. For histamine receptor profiling, conduct radioligand binding assays (pKi values) against H1–H4 subtypes and compare with structurally related antagonists (e.g., JNJ 10191584 maleate) .
Data Reporting & Reproducibility
Q. What metadata standards are critical for ensuring reproducibility in this compound studies?
Methodological Answer: Adopt MIACARM guidelines to document experimental design, sample preparation (e.g., protease inhibitor ratios in lysis buffers), and measurement uncertainty. Report batch-specific purity (>99%), solvent formulations, and storage conditions. Share raw data (e.g., densitometry scans, sleep architecture timelines) in public repositories with FAIR (Findable, Accessible, Interoperable, Reusable) compliance .
Q. How can researchers optimize figures for publications to highlight this compound’s mechanism without oversimplification?
Methodological Answer: Use color-coded schematics to illustrate receptor binding (e.g., H3R antagonism) and pathway modulation (e.g., SMAD3 downregulation). Limit chemical structures to 2–3 key analogs and avoid compound-specific identifiers (e.g., "4b"). For histology (e.g., lung smooth muscle thickness), include scale bars and annotate regions of interest. Follow journal-specific guidelines (e.g., Advanced Journal of Chemistry) for graphical abstracts .
Ethical & Safety Considerations
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer: Train personnel on SDS guidelines, including PPE (gloves, lab coats) and emergency procedures (e.g., spill decontamination with ethanol). Store solutions in labeled, airtight containers and dispose of waste via certified hazardous material programs. Document deviations from SOPs (e.g., alternative solvents) with PI approval and update risk assessments annually .
Q. How can researchers address conflicting results between preclinical studies and clinical trial data for this compound?
Methodological Answer: Conduct meta-analyses of preclinical datasets to identify confounding variables (e.g., species-specific metabolism). Use real-world evidence (RWE) to validate findings in patient subgroups. Collaborate with cross-disciplinary teams (e.g., biostatisticians, clinicians) to refine translational models and align endpoints with clinical outcomes (e.g., symptom reduction vs. biomarker modulation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
